molecular formula C12H13BrN2 B12974674 4-(3-Bromophenyl)piperidine-4-carbonitrile

4-(3-Bromophenyl)piperidine-4-carbonitrile

Cat. No.: B12974674
M. Wt: 265.15 g/mol
InChI Key: SCKIBKIFLGJUQZ-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)piperidine-4-carbonitrile ( 1315359-16-0 ) is a chemical compound with the molecular formula C12H13BrN2 and a molecular weight of 265.15 g/mol . It is a piperidine-based building block featuring a bromophenyl substituent and a nitrile functional group. The presence of both a bromine atom and a carbonitrile group on the piperidine ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry research . The bromine atom can undergo various cross-coupling reactions, enabling the formation of new carbon-carbon bonds, while the nitrile group offers a versatile handle for further chemical transformations into other functional groups such as amines, amides, or carboxylic acids. This compound is part of a broader class of substituted piperidines, which are structures of significant interest in the development of pharmacologically active molecules . As a high-purity reference material, it is designed for use in laboratory research and development settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handling and Safety: Please note that the specific hazard statements and precautionary measures for this compound are not fully detailed in the available sources . Researchers are strongly advised to consult the relevant Safety Data Sheet (SDS) and conduct a comprehensive risk assessment before handling this material in the laboratory.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

4-(3-bromophenyl)piperidine-4-carbonitrile

InChI

InChI=1S/C12H13BrN2/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8,15H,4-7H2

InChI Key

SCKIBKIFLGJUQZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C#N)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 3 Bromophenyl Piperidine 4 Carbonitrile

Retrosynthetic Analysis of the Piperidine-4-carbonitrile Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, readily available starting materials through a series of logical steps. lkouniv.ac.inamazonaws.comhilarispublisher.com

Disconnection Strategies at the Piperidine (B6355638) Ring System

The primary retrosynthetic disconnections for the piperidine ring of 4-(3-bromophenyl)piperidine-4-carbonitrile typically involve breaking the carbon-nitrogen bonds. amazonaws.com A common approach is to disconnect the bonds adjacent to the nitrogen atom, leading to acyclic precursors that can be cyclized. nih.govresearchgate.net For instance, a disconnection can be envisioned that breaks the N-C2 and C5-C6 bonds, suggesting a convergent synthesis from a dihalide and an amine. Another powerful strategy for constructing the piperidine ring is through intramolecular cyclization reactions. nih.govresearchgate.net

Functional Group Interconversions (FGI) and Protecting Group Chemistry for the Cyano Group

Functional group interconversion (FGI) is a key tactic in retrosynthesis where one functional group is transformed into another to facilitate a particular synthetic step. lkouniv.ac.inyoutube.comimperial.ac.uk The cyano group in the target molecule can be retrosynthetically derived from other functional groups. For example, it can be formed from a primary amide by dehydration or from an aldehyde via a cyanohydrin intermediate. wikipedia.org

Given the reactivity of the piperidine nitrogen, protecting groups are often essential to prevent unwanted side reactions during synthesis. wikipedia.orgorganic-chemistry.org Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These groups can be introduced to temporarily block the reactivity of the nitrogen atom and can be removed under specific conditions once their protective role is complete.

Direct Synthesis Approaches to the 4-Substituted Piperidine Core

Direct synthesis methods aim to construct the substituted piperidine ring in a more streamlined fashion, often through cyclization reactions.

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring is a pivotal step in the synthesis of this compound. organic-chemistry.org

Intramolecular amination is a powerful strategy for forming the piperidine ring. acs.org This involves an internal nucleophilic attack by an amine onto an electrophilic carbon within the same molecule, leading to cyclization. nih.gov These reactions can be part of a cascade sequence, where multiple bonds are formed in a single pot, increasing synthetic efficiency. researchgate.net

Reductive amination is a widely used and versatile method for synthesizing amines and is particularly useful for constructing piperidine rings. researchgate.netresearchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. researchgate.net In the context of piperidine synthesis, a double reductive amination of a dicarbonyl compound with an amine can be a highly effective one-pot method for forming the heterocyclic ring. chim.it

A common synthetic route to 4-arylpiperidines involves the reaction of a protected 4-piperidone (B1582916) with an organometallic reagent, such as a Grignard reagent derived from 3-bromo-iodobenzene. This is followed by dehydration and reduction of the resulting enamine. The final step is the deprotection of the nitrogen to yield the desired 4-(3-bromophenyl)piperidine. The cyano group can then be introduced at the 4-position.

Starting Material Reagent(s) Intermediate/Product Reaction Type
1-Boc-4-piperidone3-Bromophenylmagnesium bromide1-Boc-4-(3-bromophenyl)piperidin-4-olGrignard Reaction
1-Boc-4-(3-bromophenyl)piperidin-4-olAcid (e.g., HCl)1-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridineDehydration
1-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridineH₂, Pd/C1-Boc-4-(3-bromophenyl)piperidineHydrogenation
1-Boc-4-(3-bromophenyl)piperidineTrifluoroacetic acid (TFA)4-(3-Bromophenyl)piperidineDeprotection
4-(3-Bromophenyl)piperidineAcetone cyanohydrinThis compoundCyanation
Multicomponent Reactions Incorporating Piperidine Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly functionalized piperidine scaffolds in a single, one-pot operation. taylorfrancis.com These reactions combine three or more starting materials to form a complex product that incorporates the majority of the atoms from the reactants. researchgate.net This strategy is highly valued for its ability to rapidly generate molecular diversity and construct complex heterocyclic frameworks. taylorfrancis.com

Various catalysts have been employed to facilitate these transformations. For instance, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by aqueous-compatible ZrOCl₂·8H₂O in ethanol (B145695) to yield functionalized piperidines. taylorfrancis.com Another approach involves a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates, which proceeds under reflux conditions in ethanol to afford substituted piperidines. researchgate.net Biocatalysis has also been harnessed, with immobilized Candida antarctica lipase B (CALB) being used to catalyze the reaction between benzaldehyde, aniline, and acetoacetate esters, demonstrating the versatility of MCRs. rsc.org

Catalyst / MethodReactantsKey Features
Zirconium Oxychloride (ZrOCl₂·8H₂O)Aromatic aldehydes, amines, acetoacetic estersAqua-compatible, one-pot synthesis. taylorfrancis.com
Yb(OTf)₃ / AgOTf CocatalysisDimethyl malonate, formaldehyde O-benzyl oximeSynthesizes piperidone tricaboxylate derivatives under mild conditions. tandfonline.com
Immobilized Lipase (CALB)Benzaldehyde, aniline, acetoacetate esterBiocatalytic, reusable catalyst, good yields. rsc.org
Dual-functional Ionic LiquidAromatic aldehydes, anilines, alkyl acetoacetatesGood yields, easy work-ups, short reaction times. researchgate.net
Stereoselective and Enantioselective Approaches to Piperidine Scaffolds

The biological activity of piperidine-containing molecules is often dependent on their stereochemistry, making stereoselective and enantioselective synthesis a critical area of research. researchgate.netnih.gov Modern catalytic methods allow for the assembly of chiral piperidines from achiral or racemic starting materials with high levels of stereocontrol. researchgate.net

Key strategies for achieving stereoselectivity include:

Dearomatization of Pyridines: A common approach involves the partial reduction of a pyridine (B92270) ring, followed by a catalytic, enantioselective functionalization. acs.orgsemanticscholar.org For example, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate can furnish 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.orgsemanticscholar.org

Asymmetric Cyclization: The cyclization of linear precursors is a prominent method for synthesizing chiral piperidines. researchgate.net This can be achieved through various reactions, including intramolecular N-alkylation or ring-closing metathesis. researchgate.net For instance, an iridium-catalyzed hydrogen borrowing cascade can convert ϖ-amino fatty acids into substituted piperidines stereoselectively. nih.gov

Desymmetrization Reactions: These reactions involve the enantioselective addition of a nucleophile or electrophile to an achiral piperidine derivative, breaking its symmetry to create a chiral center. researchgate.net

These methods are instrumental in producing enantiomerically enriched piperidines, which are valuable building blocks for pharmaceuticals. acs.org

Synthetic StrategyCatalyst/ReagentPrecursor TypeOutcome
Asymmetric CarbometalationRhodium complex with chiral ligandDihydropyridinesEnantioenriched 3-substituted tetrahydropyridines. acs.orgsemanticscholar.org
Hydrogen Borrowing AnnulationIridium(III) complexϖ-Amino fatty acidsStereoselective C4-substituted piperidines. nih.gov
Asymmetric Cyanation/CyclizationChiral Copper(II) catalyst / DIBAL-HFluorosubstituted aminesChiral piperidines. nih.gov
Oxidative AminationGold(I) or Palladium complexNon-activated alkenesSubstituted piperidines. nih.gov

Introduction of the 3-Bromophenyl Moiety

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Precursors

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. nih.gov This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

To synthesize 4-(3-Bromophenyl)piperidine, one could envision a Suzuki coupling between a piperidine-based organoboron reagent and a di-halogenated benzene, such as 1,3-dibromobenzene. The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govlibretexts.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

ComponentExampleRole in Reaction
Catalyst PdCl₂(dppf), Pd(OAc)₂Facilitates the oxidative addition and reductive elimination steps. nih.govorganic-synthesis.com
Ligand Phosphines (e.g., dppf), N-Heterocyclic Carbenes (NHCs)Stabilizes the palladium catalyst and promotes catalytic activity. nih.gov
Base Na₂CO₃, K₂CO₃, K₃PO₄Activates the organoboron species for transmetalation. libretexts.orgorganic-synthesis.com
Solvent Toluene/Dioxane, WaterProvides the medium for the reaction. organic-synthesis.comresearchgate.net
Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. pharmdguru.com For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the context of synthesizing 4-(3-Bromophenyl)piperidine, a theoretical SNAr pathway would involve a piperidine-based nucleophile attacking an activated 1,3-dihalogenated benzene derivative. However, since the bromine atom itself is not a strong activating group, this pathway is generally less feasible than cross-coupling reactions unless other potent electron-withdrawing groups are present on the aromatic ring. libretexts.org The typical halide leaving group reactivity order for SNAr is F > Cl ≈ Br > I, which is opposite to that of many cross-coupling reactions. nih.gov

Bromination of Phenyl-Piperidine Precursors

An alternative strategy involves first synthesizing a 4-phenylpiperidine precursor and then introducing the bromine atom onto the phenyl ring in a subsequent step. This requires a regioselective bromination reaction that favors the meta- (or 3-) position.

Electrophilic aromatic substitution using a brominating agent is the standard method. Reagents such as N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) are commonly used. google.com The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile. google.com To improve the regioselectivity, particularly to achieve para-substitution, catalysts may be employed. google.com However, direct bromination of an unsubstituted phenyl ring often yields a mixture of ortho, para, and meta isomers, which would necessitate purification. A specific example involves reacting N-phenylpiperidine with N-bromosuccinimide in dichloromethane to yield 1-(4-bromophenyl)piperidine, highlighting the feasibility of brominating a pre-existing phenyl-piperidine structure. google.com

Introduction of the 4-Carbonitrile Functional Group

The carbonitrile (cyano) group is a versatile functional group in organic synthesis. ebsco.com It is characterized by a carbon-nitrogen triple bond, which makes the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.menih.gov

For the synthesis of this compound, the nitrile group must be introduced at the C4 position of the piperidine ring. A common and effective method for this transformation is through a nucleophilic substitution reaction. This pathway would typically involve a precursor such as 4-(3-bromophenyl)-4-hydroxypiperidine or 4-(3-bromophenyl)piperidin-4-yl methanesulfonate, where the hydroxyl or mesylate group serves as a good leaving group.

The reaction is carried out by treating the precursor with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable solvent. libretexts.org This SN2 reaction replaces the leaving group with the -CN group. This method is advantageous as it builds upon a pre-formed 4-arylpiperidine scaffold and directly installs the required functionality at the quaternary carbon center. An analogous reaction has been reported for the synthesis of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile, where a ketone precursor is reacted with trimethylsilyl (B98337) cyanide. chemicalbook.com

Cyanoalkylation and Reissert-Type Reactions

The introduction of a cyano group at the C4 position of the piperidine ring, adjacent to an aryl substituent, can be achieved through several strategic pathways, including cyanoalkylation and variations of the Reissert reaction.

Cyanoalkylation via Strecker-type Synthesis: A plausible and widely used method for the synthesis of α-aminonitriles is the Strecker synthesis. In an analogous approach for this compound, the synthesis could commence from a suitably N-protected-4-piperidone. The reaction of the piperidone with a cyanide source, such as trimethylsilyl cyanide (TMSCN), and an amine would form an α-aminonitrile. Subsequent introduction of the 3-bromophenyl group at the C4 position would be required to complete the core structure.

Reissert-Henze Reaction Pathway: The Reissert-Henze reaction provides a classic method for the cyanation of N-heteroaromatic compounds, such as pyridine. d-nb.infothieme-connect.denii.ac.jp This strategy involves a multi-step sequence beginning with a pyridine derivative.

N-Oxide Formation: The pyridine starting material is first oxidized to the corresponding pyridine N-oxide.

Activation and Cyanation: The N-oxide is then activated with an acylating agent, such as benzoyl chloride or dimethylcarbamyl chloride, in the presence of a cyanide source like trimethylsilanecarbonitrile. acs.org This activation facilitates the regioselective addition of the cyanide nucleophile, typically at the C2 position of the pyridine ring. nii.ac.jpacs.org

Rearomatization: The intermediate dihydropyridine adduct rearomatizes to yield a 2-cyanopyridine.

Ring Reduction: The cyanated pyridine ring is subsequently reduced to the corresponding piperidine. This can be achieved through catalytic hydrogenation using catalysts like rhodium on carbon (Rh/C) or palladium on carbon (Pd/C).

Arylation: The final step would involve the introduction of the 3-bromophenyl group.

While effective for cyanating the aromatic precursor, the Reissert-Henze reaction requires a multi-step process to arrive at the final saturated, substituted heterocyclic product. d-nb.infonih.gov

Knoevenagel Condensation in Carbonitrile Synthesis

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. wikipedia.org It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine. wikipedia.orgacs.org For the synthesis of the this compound scaffold, a tandem Knoevenagel condensation-Michael addition sequence is a highly effective strategy. nih.govresearchgate.net

This approach would likely proceed as follows:

Knoevenagel Condensation: 3-Bromobenzaldehyde (B42254) is reacted with an active methylene compound containing a nitrile group, such as malononitrile or ethyl cyanoacetate. This base-catalyzed condensation yields an α,β-unsaturated dinitrile or cyanoester intermediate (a benzylidenemalononitrile derivative). bhu.ac.in

Michael Addition and Cyclization: This reactive intermediate then undergoes a tandem Michael addition and cyclization. The reaction with an appropriate amine and another active methylene component can lead to the formation of a highly functionalized piperidine ring. researchgate.net The process assembles the heterocyclic core with the desired substituents in a one-pot reaction.

This tandem approach is atom-economical and allows for the rapid construction of complex piperidine structures from simple starting materials. researchgate.netnih.gov

Catalyst/BaseActive Methylene CompoundAldehydeConditionsOutcome
PiperidineEthyl CyanoacetateBenzaldehydeNeat, room tempFormation of hexasubstituted cyclohexeneamine esters researchgate.net
Piperidine, Acetic AcidMethyl Malonate2-(1-phenylvinyl)benzaldehydeBenzene, 80 °CFormation of benzylidene malonate, followed by cyclization acs.orgnih.gov
ZrCl4β-keto esterAromatic aldehydeMethanol, room tempSynthesis of functionalized piperidines researchgate.net
Molecular Iodine1,3-dicarbonyl compoundsAromatic aldehydeMethanol, room tempSynthesis of highly functionalized piperidines researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Media Synthetic Routes

Solvent-Free Synthesis: Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates solvent waste and can simplify product purification. The Knoevenagel condensation is particularly amenable to solvent-free conditions, often accelerated by microwave irradiation or mechanical grinding. bhu.ac.inresearchgate.net For instance, the condensation of aromatic aldehydes with active methylene compounds can be carried out by simply mixing the reactants with a catalyst, sometimes with gentle heating to create a molten state. bhu.ac.inarkat-usa.org This approach has been successfully applied to the synthesis of various heterocyclic compounds, offering high yields and short reaction times. researchgate.netarkat-usa.org

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Recent advancements have demonstrated the feasibility of conducting complex organic syntheses in aqueous media. semanticscholar.orgnih.gov For example, palladium nanoparticle-catalyzed cyanation of aryl halides has been efficiently performed in water, facilitated by the use of specialized surfactants that create micellar nanoreactors. researchgate.netnih.gov The synthesis of piperidine derivatives through multicomponent reactions has also been successfully achieved in water, highlighting the potential for developing aqueous routes for the entire synthetic sequence of this compound. nih.gov

Catalyst Development for Sustainable Production

The development of efficient and reusable catalysts is crucial for sustainable chemical production.

Heterogeneous Catalysis (e.g., Nanoparticle-based Catalysts)

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily the ease of separation from the reaction mixture, which allows for catalyst recycling and minimizes product contamination. mdpi.com Nanoparticle-based catalysts are particularly effective due to their high surface-area-to-volume ratio, which often translates to high catalytic activity. researchgate.netrsc.org

In the context of synthesizing the target compound, nanoparticle catalysts could be employed in several key steps:

Palladium Nanoparticles (PdNPs): Supported PdNPs are highly efficient for C-C coupling reactions and cyanations. researchgate.netresearchgate.net For instance, PdNPs supported on materials like coral reef or cyclodextrin-polyurethane nanosponges have been used for the cyanation of aryl halides in aqueous media. researchgate.net

Gold Nanoparticles (AuNPs): Gold nanoparticles, often supported on magnetic materials, have shown potential in various organic reactions, including the synthesis of propargylamines and oxidation reactions. tandfonline.com

Metal Oxide Nanoparticles: Nanoparticles of metal oxides like calcium ferrite (CaFe2O4) have been used as efficient and reusable catalysts for Knoevenagel condensations. orientjchem.org

NanocatalystSupport MaterialApplicationKey Features
Palladium (Pd)Coral ReefCyanation of aryl halidesBiological support, non-toxic cyanide source (K4[Fe(CN)6]) researchgate.net
Palladium (Pd)Cyclodextrin-Polyurethane NanospongeCyanation of aryl halidesAllows for reaction in aqueous media researchgate.net
Gold (Au)Magnetic Nanoparticles (Fe3O4)Coupling and oxidation reactionsMagnetically separable, high activity tandfonline.com
Calcium Ferrite (CaFe2O4)None (nanoparticle)Knoevenagel condensationInexpensive, reusable, environmentally friendly orientjchem.org
Cobalt (Co)Titanium Nanoparticles/MelamineHydrogenation of pyridinesAcid-free, selective, works in water nih.gov
Recyclable Catalytic Systems

The ability to recycle a catalyst over multiple runs without a significant loss of activity is a cornerstone of green and cost-effective chemical manufacturing.

Magnetically Recyclable Catalysts: A highly effective strategy for catalyst recovery involves immobilizing the catalytic species on superparamagnetic nanoparticles, typically iron oxide (Fe3O4). researchgate.netresearchgate.net These catalysts can be easily and efficiently separated from the reaction mixture using an external magnet, eliminating the need for filtration or centrifugation. semanticscholar.orgtandfonline.com This approach has been applied to a wide range of catalysts, including palladium, gold, and various organocatalysts, for use in coupling reactions, hydrogenations, and condensations. researchgate.nettandfonline.comresearchgate.net

Filtration-Recyclable Catalysts: Many heterogeneous catalysts can be recovered by simple filtration. This includes catalysts supported on polymers, silica, or other insoluble materials. uab.cat For example, organic-inorganic hybrid silica materials containing imidazolium salts have been developed as recyclable organocatalysts for the Knoevenagel condensation under solvent-free conditions, showing stable activity for up to five cycles. uab.catuab.cat Similarly, porous magnesium aluminum phosphate (MALPO) has been reported as a highly active and recyclable heterogeneous base catalyst for Knoevenagel condensations, maintaining its structural integrity over multiple uses. mdpi.com

Catalyst SystemReaction TypeRecovery MethodReusability
Imidazolium salts on silicaKnoevenagel CondensationFiltrationUp to 5 runs with no decrease in activity uab.catuab.cat
Magnesium Aluminum Phosphate (MALPO)Knoevenagel CondensationFiltrationRetains structural integrity and activity mdpi.com
Primary Amide-Functionalized Coordination PolymerKnoevenagel CondensationFiltrationEfficient recovery and reuse acs.org
Fe3O4-supported catalystsVarious organic reactionsMagnetic SeparationEasy separation and reusability without significant efficiency loss researchgate.netsemanticscholar.org
Calcium Ferrite NanoparticlesKnoevenagel CondensationMagnetic Separation/FiltrationReused for at least four cycles without appreciable loss in reactivity orientjchem.org

Microwave-Assisted and Ultrasonic-Assisted Synthesis Enhancements

Modern synthetic chemistry has embraced energy-input technologies like microwave irradiation and ultrasonication to accelerate reaction rates and improve yields. orientjchem.orgsciencepublishinggroup.com These techniques represent a significant leap forward from conventional heating methods, offering unique mechanisms for energy transfer to reacting molecules. sciencepublishinggroup.com

Microwave-assisted organic synthesis (MAOS) utilizes the ability of microwaves to directly heat the reaction mixture, leading to rapid temperature increases and often dramatically reduced reaction times—from hours or days to mere minutes. sciencepublishinggroup.comijprdjournal.com This efficiency stems from molecular-level interactions, specifically dipolar polarization and ionic conduction, which generate heat volumetrically and uniformly. sciencepublishinggroup.com For the synthesis of nitrile-containing compounds and heterocyclic systems, microwave irradiation has been shown to improve yields and simplify procedures. nih.govmdpi.com For instance, the synthesis of various quinoline derivatives using microwave irradiation at elevated temperatures resulted in good isolated yields in 30-40 minutes, a significant improvement over conventional heating which required much longer periods. nih.gov

Ultrasonic-assisted synthesis, or sonochemistry, harnesses the energy of high-frequency sound waves to induce acoustic cavitation in the reaction medium. orientjchem.org The formation, growth, and implosive collapse of bubbles create localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. orientjchem.orgresearchgate.net This method is particularly advantageous for its mild reaction conditions, which can help preserve sensitive functional groups. nih.gov The application of ultrasound has proven effective in the one-pot, multicomponent synthesis of various biologically relevant heterocycles, including tetrahydropyrimidine derivatives, offering benefits like elevated yields and significantly shorter reaction times compared to traditional methods. orientjchem.org

Table 1: Comparison of Conventional and Advanced Energy Input Methods for Synthesis
ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Ultrasonic-Assisted Synthesis
Heating MechanismConductive heating from an external source; slow and inefficient with temperature gradients.Direct dielectric heating of polar molecules; rapid, uniform, and volumetric. ijprdjournal.comAcoustic cavitation creates localized high-energy "hot spots". orientjchem.org
Reaction TimeHours to days.Minutes. sciencepublishinggroup.comijprdjournal.comMinutes to a few hours, generally shorter than conventional methods. nih.gov
Energy EfficiencyLow, significant energy loss to the environment.High, energy is focused directly on the reaction mixture.High efficiency in converting electrical to mechanical/chemical energy.
YieldsVariable, can be lower due to side reactions from prolonged heating.Often higher yields due to rapid heating and shorter reaction times. ijprdjournal.comGenerally improved yields. nih.gov
Process ControlLess precise temperature control.Precise and programmable control over temperature and pressure. ijprdjournal.comControl over frequency and power, but localized conditions are extreme.

Flow Chemistry Applications in the Preparation of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, is revolutionizing the production of pharmaceuticals and fine chemicals. seqens.commt.com This approach shifts from the static nature of batch production to a dynamic, continuous process, offering unparalleled control over reaction parameters such as temperature, pressure, and residence time. seqens.comthalesnano.com For the multi-step synthesis of complex molecules like piperidine derivatives, flow chemistry provides a platform for integrating synthesis, work-up, and purification into a single, seamless operation. nih.govsyrris.jp

Advantages of Continuous-Flow Synthesis for Fine Chemicals

The adoption of continuous-flow technology in the pharmaceutical and fine chemical industries is driven by its numerous advantages over traditional batch processing. mt.comlonza.com These benefits are rooted in the unique physical environment of flow reactors, which typically feature high surface-area-to-volume ratios. vapourtec.com

Key advantages include:

Enhanced Safety : Flow reactors handle only small volumes of material at any given moment, significantly reducing the risks associated with highly exothermic reactions or the use of hazardous reagents and intermediates. vapourtec.comacs.org The superior heat transfer capabilities of these systems prevent the formation of hot spots and minimize the potential for runaway reactions. vapourtec.com

Improved Product Quality and Yield : Precise control over reaction parameters ensures consistent product quality and can lead to higher yields and purities compared to batch reactors. seqens.commt.com The ability to rapidly screen and optimize reaction conditions facilitates the identification of the most efficient synthetic pathways. acs.org

Scalability : Scaling up a reaction in a flow system is typically achieved by either running the system for a longer duration ("scaling-out") or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward and predictable than scaling up batch reactors. vapourtec.comacs.org

Access to Novel Reaction Conditions : Flow systems can be easily pressurized, allowing solvents to be heated far above their atmospheric boiling points. mt.comthalesnano.com This "superheating" can dramatically accelerate reaction rates and enable transformations that are not feasible under standard batch conditions. interchim.com

Table 2: Key Advantages of Continuous-Flow Synthesis
AdvantageDescriptionImpact on Fine Chemical Synthesis
Improved SafetySmall reactor volumes and superior heat exchange minimize risks of runaway reactions and handling of hazardous materials. seqens.comvapourtec.comEnables the use of highly reactive or unstable intermediates and exothermic reactions that are dangerous on a large batch scale. acs.org
Enhanced ControlPrecise, real-time control over temperature, pressure, flow rate, and stoichiometry. thalesnano.commt.comLeads to higher reproducibility, better yields, and fewer impurities. seqens.com
Rapid OptimizationAutomated systems allow for quick screening of a wide range of reaction conditions. acs.orgAccelerates process development and identifies optimal synthetic routes faster.
Efficient ScalabilityProduction is increased by extending run time or numbering-up reactors, avoiding the challenges of batch scale-up. vapourtec.comacs.orgSeamless transition from laboratory discovery to pilot-scale production.
Process IntensificationMulti-step reactions can be combined into a single continuous sequence. vapourtec.comReduces plant footprint, solvent usage, and waste generation while increasing throughput.

Reactor Design and Catalysis in Flow Systems

The design of the reactor is critical to the success of a continuous flow process. Common configurations for heterogeneously catalyzed reactions include packed-bed, wall-coated, and micro-monolithic reactors. unimi.it Packed-bed reactors, where the reactor tube is filled with solid catalyst particles, are widely used due to their simplicity and high catalyst loading. unimi.itgoflow.at The reaction mixture flows through this bed, ensuring intimate contact between reactants and the catalytic surface. goflow.at This setup enhances mass transfer and can lead to significantly higher reaction rates and catalyst turnover numbers compared to batch systems, especially where mixing is a limiting factor. goflow.at

Catalysis in flow systems offers distinct advantages, particularly with heterogeneous catalysts. Immobilizing the catalyst within a packed-bed reactor or as a wall coating simplifies the process by combining the reaction and catalyst separation into a single step. goflow.at This avoids the need for downstream filtration and facilitates catalyst reuse, contributing to more sustainable and cost-effective chemical production. goflow.at This approach is highly effective for transformations like transition metal-catalyzed hydrogenations, where efficient interaction between gas, liquid, and solid phases is crucial. goflow.at

Handling Reactive Intermediates in Flow Chemistry

One of the most powerful applications of flow chemistry is its ability to safely generate and use highly reactive or unstable intermediates. acs.orginterchim.com Many valuable chemical transformations involve intermediates that are too hazardous to be isolated or stored in large quantities under traditional batch conditions, such as explosive acyl azides or toxic diazo compounds. interchim.comthieme.de

Continuous flow systems overcome this limitation by generating the reactive species in situ and immediately consuming it in the next step of the sequence. nih.govvapourtec.com The small internal volume of the reactor ensures that only a minimal amount of the hazardous intermediate exists at any given time. vapourtec.com Coupled with precise control over residence time—often on the scale of seconds to minutes—and temperature, this "just-in-time" generation and consumption strategy effectively mitigates the risks. acs.orginterchim.com This capability opens up new synthetic pathways and allows chemists to explore reaction conditions that would be inaccessible in batch processing, thereby expanding the toolkit for synthesizing complex molecules. acs.orgthieme.de

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and three-dimensional structure of 4-(3-Bromophenyl)piperidine-4-carbonitrile. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete structural map can be assembled.

The ¹H NMR spectrum is essential for identifying the hydrogen atoms within the molecule and their relationships. The spectrum is anticipated to show distinct signals for the protons on the aromatic ring and the piperidine (B6355638) ring.

The 3-bromophenyl group will produce a complex multiplet pattern in the aromatic region (typically δ 7.0-7.8 ppm). The substitution pattern breaks the symmetry, resulting in four unique aromatic protons. Based on analogs like 4-(4'-bromophenyl)piperidine, where the para-substituted protons appear as doublets around δ 7.1-7.4 ppm chemicalbook.com, the meta-substitution in the title compound would lead to more complex splitting. The proton between the two bromine atoms would likely be a triplet, while the others would appear as multiplets or doublet of doublets.

The piperidine ring protons are expected in the upfield region. The four protons on the carbons adjacent to the nitrogen (C2 and C6) and the four protons on the carbons adjacent to the quaternary carbon (C3 and C5) would likely appear as distinct multiplets. In the analogous compound 4-phenylpiperidine, these protons resonate at approximately δ 3.1-3.2 ppm and δ 2.6-2.7 ppm respectively chemicalbook.com. The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

Expected ¹H NMR Chemical Shifts

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic C-H 7.2 - 7.7 Multiplet (m)
Piperidine C2-H, C6-H 3.0 - 3.3 Multiplet (m)
Piperidine C3-H, C5-H 2.0 - 2.4 Multiplet (m)

Note: This is an interactive table. The expected values are based on data from analogous compounds.

The ¹³C NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum is expected to show six signals for the aromatic carbons. The carbon atom bonded to the bromine (C-Br) will be significantly downfield, with an estimated chemical shift around δ 122 ppm, similar to what is observed in other brominated aromatic compounds. The other aromatic carbons would appear in the typical range of δ 125-145 ppm. For the analogous 4-(4'-bromophenyl)piperidine, aromatic signals appear between δ 119-146 ppm chemicalbook.com.

The piperidine ring carbons will resonate further upfield. The quaternary carbon (C4), bonded to both the bromophenyl ring and the nitrile group, will be deshielded and is expected around δ 40-45 ppm. The carbons adjacent to the nitrogen (C2 and C6) are anticipated around δ 45-50 ppm, while the C3 and C5 carbons should appear around δ 30-35 ppm chemicalbook.com. The carbon of the nitrile group (C≡N) is a key feature, expected to appear significantly downfield in the δ 120-125 ppm region.

Expected ¹³C NMR Chemical Shifts

Carbon Assignment Expected Chemical Shift (ppm)
Aromatic C-Br ~122
Aromatic C-H & C-C 125 - 145
Nitrile (C≡N) 120 - 125
Piperidine C2, C6 45 - 50
Piperidine C3, C5 30 - 35

Note: This is an interactive table. The expected values are based on data from analogous compounds.

To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). It would be crucial for tracing the connectivity within the piperidine ring, showing correlations between the N-H proton and the adjacent C2/C6 protons, and between the C2/C6 protons and the C3/C5 protons. It would also show the coupling network among the protons on the 3-bromophenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each piperidine proton signal to its corresponding carbon signal (e.g., C2-H to C2) and each aromatic proton signal to its respective carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring nist.gov.

C-H Stretch: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring will appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

C≡N Stretch: A sharp, medium-intensity absorption band, characteristic of the nitrile functional group, is expected in the range of 2220-2260 cm⁻¹. The presence of this band is a key diagnostic feature for the molecule.

C=C Stretch: Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Expected FT-IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium-Weak
Aromatic C-H Stretch > 3000 Medium-Weak
Aliphatic C-H Stretch 2850 - 2950 Medium-Strong
Nitrile (C≡N) Stretch 2220 - 2260 Medium, Sharp
Aromatic C=C Stretch 1450 - 1600 Medium-Strong

Note: This is an interactive table. The expected values are based on general spectroscopic data.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations.

The most prominent features in the Raman spectrum of this compound would be the sharp and intense band for the nitrile (C≡N) stretch between 2220-2260 cm⁻¹. Aromatic ring stretching vibrations, especially the symmetric "ring breathing" mode around 1000 cm⁻¹, are also expected to be strong. The C-Br stretching vibration would also be visible in the low-frequency region. Raman spectroscopy serves as an excellent confirmatory tool, providing a unique molecular fingerprint that complements the data obtained from FT-IR and NMR.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural insights through fragmentation analysis. For polar and moderately large molecules such as this compound, "soft" ionization techniques are particularly useful as they typically keep the molecule intact during ionization. nih.gov

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. Unlike nominal mass spectrometry, which provides integer mass values, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. hzdr.de

For this compound, the molecular formula is C₁₂H₁₃BrN₂. HRMS analysis would be used to experimentally verify the exact mass of its protonated molecular ion, [M+H]⁺. The high accuracy of the measurement helps to distinguish the compound from other potential isomers or compounds with the same nominal mass. This technique is a cornerstone in the characterization of novel synthetic compounds and fentanyl-related structures. wvu.edu The ability of HRMS to provide an accurate mass measurement is crucial for confirming the identity of a synthesized compound. hzdr.de

Table 1: Theoretical Mass Data for this compound
Chemical FormulaIon SpeciesTheoretical Monoisotopic Mass (Da)Description
C₁₂H₁₃BrN₂[M+H]⁺264.0338 (for ⁷⁹Br), 266.0318 (for ⁸¹Br)The calculated exact mass of the protonated molecule, showing the characteristic isotopic pattern for bromine. HRMS would aim to measure this value experimentally.

Electrospray Ionization (ESI) is a soft ionization technique ideally suited for polar, thermally labile compounds, making it the method of choice for analyzing molecules like this compound. nih.govrsc.org In ESI-MS, the analyte is typically ionized by forming a protonated molecule, [M+H]⁺, in the positive ion mode. nih.gov This process imparts little internal energy to the ion, meaning the molecular ion peak is usually prominent with minimal spontaneous fragmentation. nih.gov

When coupled with tandem mass spectrometry (MS/MS), ESI can provide extensive structural information. scielo.br In an MS/MS experiment, the [M+H]⁺ ion of this compound would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern is characteristic of the molecule's structure. Based on related piperidine-substituted compounds, fragmentation would likely occur around the piperidine ring and its substituents. wvu.edu Potential fragmentation pathways could include the loss of the N-phenylpropanamide core or cleavages within the piperidine ring structure, providing definitive evidence for the connectivity of the atoms. wvu.edu The fragmentation patterns are a result of reactions such as inductive cleavages and rearrangements. rsc.org

Table 2: Expected ESI-MS Analysis Parameters and Observations
ParameterExpected ObservationSignificance
Ionization ModePositive Ion ModeThe piperidine nitrogen is basic and readily accepts a proton. nih.gov
Primary Ion[M+H]⁺Provides molecular weight information. nih.gov
MS/MS FragmentationCharacteristic product ions resulting from cleavage of the piperidine ring or loss of substituents.Confirms the molecular structure and the position of substituents. wvu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. uzh.ch These electronic transitions provide information about the chromophores present in a molecule. libretexts.org For organic compounds, the most common transitions observed in the 200-800 nm range are π → π* and n → π*. libretexts.org

The structure of this compound contains two primary chromophores: the bromophenyl group and the nitrile group.

π → π* Transitions: The aromatic phenyl ring contains a conjugated system of π electrons. This system will absorb UV light, leading to intense π → π* transitions. uzh.ch These transitions, typically occurring below 300 nm, are characteristic of benzenoid systems.

n → π* Transitions: The nitrile group (C≡N) possesses both π bonds and a lone pair of electrons (n) on the nitrogen atom. Therefore, a weak n → π* transition is possible. youtube.comslideshare.net Similarly, the nitrogen atom in the piperidine ring has a non-bonding electron pair, which could lead to n → σ* transitions, though these typically occur at shorter wavelengths (below 200 nm) and may not be observed in a standard UV-Vis spectrum. libretexts.org

The absorption maxima (λmax) and molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum that help to characterize the electronic structure of the compound.

Table 3: Expected Electronic Transitions for this compound
Functional GroupExpected TransitionTypical Wavelength RegionRelative Intensity
Bromophenyl Ringπ → π~200-280 nmHigh
Nitrile Groupn → π>270 nmLow
Piperidine Nitrogenn → σ*<200 nmVariable

Crystallographic Analysis and Intermolecular Interactions

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic-level structure of crystalline solids. mdpi.com For 4-(3-Bromophenyl)piperidine-4-carbonitrile, this technique would provide unequivocal proof of its molecular structure, conformation, and the nature of its intermolecular interactions.

Absolute Configuration and Stereochemical Assignments

The this compound molecule possesses a stereocenter at the C4 position of the piperidine (B6355638) ring. This carbon is bonded to four distinct substituents: the 3-bromophenyl group, the nitrile group, the C3-methylene of the piperidine ring, and the C5-methylene of the piperidine ring (which are inequivalent). This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers, designated as (R) and (S).

The absolute configuration of a chiral molecule can be unambiguously determined using single-crystal X-ray diffraction, typically by analyzing a crystal grown from an enantiomerically pure sample. crystallography.net The technique of anomalous dispersion, often requiring the presence of a heavy atom like bromine, allows for the definitive assignment of the (R) or (S) configuration. crystallography.net If the compound is crystallized as a racemate (an equal mixture of both enantiomers), the crystal structure will contain both the (R) and (S)-forms, often related by a center of inversion within the unit cell.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The table below presents expected values for key geometric parameters based on standard bond lengths and angles observed in similar molecular fragments.

ParameterBond/Atoms InvolvedExpected Value
Bond Lengths (Å)
C—Br~1.90 Å
C≡N~1.14 Å
C4—CN~1.47 Å
C4—C(Aryl)~1.52 Å
C—N (piperidine)~1.47 Å
C—C (piperidine)~1.53 Å
Bond Angles (°)
C(Aryl)—C4—CN~109.5°
C(piperidine)—C4—C(piperidine)~109°
C—C≡N~178-180°
Torsion Angles (°)
C(Aryl)—C4—N1—C2Defines orientation of phenyl ring
C5—C4—C(Aryl)—C(Aryl)Defines twist of phenyl ring

Crystal Packing and Supramolecular Architecture

Crystal packing describes how individual molecules of this compound arrange themselves to form a stable, three-dimensional lattice. This supramolecular architecture is dictated by a combination of factors including molecular shape and the drive to form the most stable network of intermolecular interactions. In piperidine-containing structures, it is common to observe molecules linked into chains or sheets via hydrogen bonds. The presence of the relatively large bromophenyl group will significantly influence the packing, likely leading to arrangements where these groups are segregated into layers or interdigitate with those of neighboring molecules.

Analysis of Non-Covalent Interactions

The stability of the crystal lattice is governed by a variety of non-covalent interactions. These weak forces, though individually minor, collectively determine the final crystal structure and its physical properties.

Hydrogen Bonding Networks (N-H···O, C-H···N, C-H···Br, N-H···N)

The primary intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The secondary amine group (N-H) of the piperidine ring is an effective hydrogen bond donor. The most likely hydrogen bond acceptor is the nitrogen atom of the nitrile group, which would lead to the formation of robust N-H···N hydrogen bonds. These interactions typically organize molecules into well-defined motifs, such as infinite chains or discrete dimers.

In addition to this primary interaction, weaker hydrogen bonds are also anticipated. These include:

C-H···N interactions, where activated C-H bonds (e.g., on the phenyl ring or piperidine ring) can donate to the nitrile nitrogen.

C-H···Br interactions, where C-H bonds can interact with the electron-rich region of the bromine atom.

Halogen Bonding Interactions Involving the Bromine Atom

Halogen bonding is a highly directional non-covalent interaction where a halogen atom (in this case, bromine) acts as an electrophilic species. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite the C-Br covalent bond. This electrophilic σ-hole can interact favorably with a Lewis base (an electron donor).

In the structure of this compound, the nitrogen atom of the nitrile group is a potential halogen bond acceptor. This could result in a C-Br···N halogen bond. This interaction would be in competition with the N-H···N hydrogen bond. The ultimate supramolecular assembly will depend on the delicate balance between the strength and directionality of the hydrogen bonds and the potential halogen bonds, alongside other weaker forces like van der Waals interactions. The presence of both a strong hydrogen bond donor (N-H) and a halogen bond donor (C-Br) targeting the same acceptor site (nitrile N) makes this compound a candidate for interesting supramolecular competition or synthons.

Pi-Stacking and C-H···π Interactions

A detailed investigation into the crystal packing of this compound would be required to identify and characterize any existing π-stacking and C-H···π interactions.

Pi-Stacking: This type of non-covalent interaction would involve the aromatic bromophenyl rings of adjacent molecules. Analysis would focus on the geometric parameters of these interactions, such as the interplanar distance between the aromatic rings and the degree of ring offset (slippage). These parameters are critical in determining the strength and nature of the π-stacking, which can significantly influence the electronic properties and stability of the crystal lattice.

C-H···π Interactions: These are a class of hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system (the bromophenyl ring) acts as the acceptor. A crystallographic report would detail the specific C-H donors and the acceptor π-system, along with the corresponding H···π distances and the C-H···π angles. These interactions play a significant role in the directional organization of molecules within the crystal.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. A study on this compound would generate the following data, which is currently unavailable:

d_norm surfaces: These surfaces would map the regions of significant intermolecular contacts, with red areas indicating contacts shorter than the van der Waals radii, white areas representing contacts around the van der Waals separation, and blue areas showing longer contacts.

Without experimental single-crystal X-ray diffraction data, the generation of these analytical details is not possible.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and reactivity of molecules. nih.gov This method is favored for its balance of accuracy and computational cost, making it suitable for medium-sized organic molecules like 4-(3-Bromophenyl)piperidine-4-carbonitrile. DFT calculations can predict a wide range of properties, from optimized molecular geometry to spectroscopic characteristics and reactivity indices.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring, conformational analysis is crucial.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of two bulky substituents at the C4 position—a 3-bromophenyl group and a nitrile group—influences the preferred orientation. There are two primary chair conformations to consider: one where the 3-bromophenyl group is in an axial position and another where it is in an equatorial position. Generally, bulky substituents favor the equatorial position to reduce 1,3-diaxial interactions. Computational studies on similar piperidine derivatives have confirmed that DFT methods, such as B3LYP with a 6-31G(d) basis set, accurately predict these geometric parameters. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Piperidine Ring Derivative (Note: This is an illustrative table based on typical piperidine structures. Specific values for this compound would require dedicated DFT calculations.)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N 1.47
C-C (ring) 1.54
C-N-C 111.5
C-C-C (ring) 110.8
C-N-C-C 55.0

This interactive table is based on generalized data for piperidine derivatives.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Once the molecular geometry is optimized, vibrational frequency calculations are performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. researchgate.net The theoretical spectrum can be compared with experimental data to validate the accuracy of the computational model and aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and rocking. researchgate.netmdpi.com

For this compound, key vibrational modes would include:

C≡N stretch: A strong, sharp band typically appearing in the 2220-2260 cm⁻¹ region.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the piperidine ring just below 3000 cm⁻¹.

C-Br stretch: Found in the lower frequency region of the spectrum, typically 500-600 cm⁻¹.

Piperidine ring vibrations: Complex modes involving C-C and C-N stretching and bending throughout the fingerprint region (below 1500 cm⁻¹).

DFT calculations often systematically overestimate vibrational frequencies due to the harmonic approximation. To improve agreement with experimental results, the calculated frequencies are typically multiplied by an empirical scaling factor. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-bromophenyl ring, while the LUMO may be distributed over the aromatic ring and the electron-withdrawing nitrile group. A precise analysis of the orbital distribution and energies requires specific DFT calculations. wuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical and serve to illustrate the concept. Actual values for this compound would be determined via DFT calculations.)

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

This interactive table presents hypothetical data for FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.dechemrxiv.org The MEP surface is colored based on the electrostatic potential values:

Red regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack. In this compound, such regions are expected around the nitrogen atom of the nitrile group and potentially the bromine atom due to its lone pairs. researchgate.net

Blue regions: Indicate positive electrostatic potential, which is electron-poor. These are favorable sites for nucleophilic attack. Positive regions are typically found around hydrogen atoms. bhu.ac.in

Green regions: Represent neutral or near-zero potential.

The MEP map provides a comprehensive picture of the charge distribution and is invaluable for predicting intermolecular interactions. wolfram.commdpi.com

Reactivity Descriptors and Global/Local Chemical Reactivity Indices

From the HOMO and LUMO energies derived from DFT calculations, a set of global reactivity descriptors can be calculated. These indices provide quantitative measures of a molecule's stability and reactivity.

Table 3: Global Reactivity Descriptors

Descriptor Formula Description
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution. Related to the HOMO-LUMO gap.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness; indicates higher reactivity.

| Global Electrophilicity Index (ω) | μ² / (2η) where μ ≈ -(EHOMO + ELUMO)/2 | Measures the propensity of a species to accept electrons. |

Electrophilicity and Nucleophilicity Indices

The global electrophilicity index (ω), as defined by Parr, is a key descriptor that quantifies the electrophilic nature of a molecule. A higher value of ω indicates a stronger electrophile. Conversely, nucleophilicity can be assessed, although it is often evaluated using local indices (such as Fukui functions) or by considering the HOMO energy. A higher HOMO energy corresponds to a greater ability to donate electrons, indicating stronger nucleophilic character. These indices are crucial for predicting how this compound will behave in chemical reactions, identifying it as either an electron donor or acceptor.

Chemical Hardness, Softness, and Potential

In the realm of computational chemistry, global reactivity descriptors such as chemical hardness (η), softness (S), and chemical potential (μ) are fundamental in characterizing the stability and reactivity of a molecule. These parameters are derived from the conceptual framework of Density Functional Theory (DFT) and are typically approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), based on Koopmans' theorem.

Chemical potential (μ) signifies the propensity of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2

Chemical hardness (η) represents the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity. It is calculated as half the difference between the HOMO and LUMO energies: η = (ELUMO - EHOMO) / 2

Chemical softness (S) is the reciprocal of chemical hardness and indicates the molecule's polarizability. A softer molecule is more reactive. It is calculated as: S = 1 / η

Table 1: Conceptual Global Reactivity Descriptors for this compound

Parameter Conceptual Value (Arbitrary Units) Implication
EHOMO -6.5 eV Energy of the highest occupied molecular orbital
ELUMO -1.5 eV Energy of the lowest unoccupied molecular orbital
Chemical Potential (μ) -4.0 eV Tendency to donate or accept electrons
Chemical Hardness (η) 2.5 eV Resistance to change in electron configuration

Charge Transfer and Energy of Back-Donation Analysis

Intramolecular charge transfer (ICT) is a critical phenomenon that influences the electronic properties, optical behavior, and reactivity of a molecule. In this compound, the piperidine ring, particularly the nitrogen atom with its lone pair of electrons, can act as an electron donor. Conversely, the bromophenyl ring and the electron-withdrawing nitrile group can function as electron acceptors. rsc.org

The analysis of charge transfer often involves the examination of the HOMO and LUMO distributions. For many organic molecules, the HOMO is localized on the electron-donating moiety, while the LUMO is situated on the electron-accepting part, indicating a charge transfer from the donor to the acceptor upon electronic excitation. umb.sk

The energy of back-donation is a concept typically discussed in the context of organometallic complexes, where a metal atom donates electron density to a ligand that has accepted charge. In the context of an isolated organic molecule, this can be conceptually related to the balance of electron-donating and -withdrawing effects that stabilize the system.

Table 2: Donor-Acceptor Characteristics within this compound

Molecular Fragment Role Rationale
Piperidine Nitrogen Primary Electron Donor Presence of a lone pair of electrons.
3-Bromophenyl Group Electron Acceptor Inductive and resonance effects of the bromine and the aromatic system.

Parr Function Analysis for Reaction Site Prediction

The Parr function is a local reactivity descriptor derived from DFT that helps in predicting the most probable sites for electrophilic and nucleophilic attacks within a molecule. researchgate.netresearchgate.net The Parr function analysis is based on the idea that the most reactive sites are those where the Fukui function, which describes the change in electron density at a given point when the number of electrons changes, is large.

For an electrophilic attack, the relevant sites are those with the highest values of the nucleophilic Parr function (P-(r)), which are typically atoms with high electron density and the ability to donate electrons. For a nucleophilic attack, the sites with the highest values of the electrophilic Parr function (P+(r)) are the most susceptible, corresponding to electron-deficient atoms. researchgate.net

In this compound, the nitrogen atom of the piperidine ring is a likely site for electrophilic attack due to its lone pair. The carbon atom of the nitrile group and the carbon atoms of the phenyl ring, particularly those ortho and para to the electron-withdrawing bromo substituent, are potential sites for nucleophilic attack. wikipedia.orglibretexts.org

Table 3: Predicted Reactive Sites in this compound based on Parr Function Principles

Atom/Region Predicted Type of Attack Rationale
Piperidine Nitrogen (N) Electrophilic High nucleophilicity due to the lone pair of electrons.
Nitrile Carbon (C of C≡N) Nucleophilic Significant positive partial charge, making it electrophilic.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgwisc.edu It provides a detailed picture of the Lewis-like chemical bonding and allows for the quantitative investigation of delocalization effects and donor-acceptor interactions.

Investigation of Hyperconjugative Interactions and Charge Delocalization

Hyperconjugation refers to the stabilizing interactions that result from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty or partially filled antibonding orbital. wikipedia.org NBO analysis quantifies the strength of these interactions through the second-order perturbation theory analysis of the Fock matrix. The stabilization energy, E(2), associated with each donor-acceptor interaction is calculated, with higher E(2) values indicating stronger interactions.

Table 4: Representative Hyperconjugative Interactions and Their Conceptual Stabilization Energies (E(2)) in this compound

Donor NBO Acceptor NBO Conceptual E(2) (kcal/mol) Type of Interaction
n(N) σ*(C-C)piperidine High Lone pair to antibonding orbital
σ(C-H)piperidine σ*(C-C)piperidine Moderate Sigma bond to antibonding sigma bond
π(C=C)phenyl π*(C=C)phenyl High Pi bond to antibonding pi bond

Donor-Acceptor Interactions and Molecular Stability

The donor-acceptor interactions revealed by NBO analysis are fundamental to understanding molecular stability. The delocalization of electron density from a high-occupancy "donor" NBO to a low-occupancy "acceptor" NBO results in a net stabilization of the molecule. nih.govwikipedia.org The sum of all such stabilization energies provides a measure of the total electronic delocalization and, by extension, the thermodynamic stability.

The key donor in this compound is the nitrogen lone pair, while the primary acceptors are the antibonding orbitals of the piperidine ring, the bromophenyl group, and the nitrile group. The magnitude of the E(2) values for these interactions highlights the most significant electronic delocalizations that contribute to the stability of the molecule's conformation.

Table 5: Significant Donor-Acceptor Interactions Contributing to Molecular Stability

Donor Acceptor Interaction Type Contribution to Stability
Nitrogen lone pair C-C antibonding orbitals (piperidine) n → σ* High
C-H sigma bonds (piperidine) C-C antibonding orbitals (piperidine) σ → σ* Moderate
Phenyl pi bonds Phenyl pi antibonding orbitals π → π* High

Derivatization and Transformative Reactions of 4 3 Bromophenyl Piperidine 4 Carbonitrile

Modification of the Bromine Atom on the Phenyl Ring

The bromine atom serves as a valuable handle for introducing molecular diversity through various chemical transformations.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on the bromophenyl ring of 4-(3-Bromophenyl)piperidine-4-carbonitrile is generally challenging. Aryl halides are typically resistant to nucleophilic attack unless the aromatic ring is activated by potent electron-withdrawing groups, particularly at the ortho and para positions, which can stabilize the negatively charged Meisenheimer complex intermediate. youtube.comwikipedia.org In the absence of such activating groups, as in this compound, forcing conditions such as high temperatures and pressures are required, which can lead to limited applicability and potential side reactions. byjus.com Consequently, metal-catalyzed cross-coupling reactions are far more common and synthetically useful for modifying this position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom. jove.com These reactions are highly valued for their efficiency and tolerance of various functional groups.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a widely used reaction that pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly effective for creating biaryl structures or for attaching alkyl and vinyl groups to the phenyl ring of this compound. commonorganicchemistry.comyoutube.com The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. lumenlearning.com The choice of catalyst, such as Pd(PPh₃)₄, along with the appropriate base and solvent system, is crucial for achieving high yields. youtube.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ReactantCatalystBaseSolventProduct Type
Arylboronic acidPd(PPh₃)₄K₂CO₃ or K₃PO₄Dioxane/Water or TolueneBiaryl derivative
Vinylboronic acidPd(dppf)Cl₂Na₂CO₃DMFStyrenyl derivative
Alkylboronic acidPd(OAc)₂ with SPhosK₃PO₄Toluene/WaterAlkylphenyl derivative

Sonogashira Reaction

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. khanacademy.org This transformation is typically co-catalyzed by palladium and copper complexes and requires a mild base, often an amine that can also serve as the solvent. khanacademy.orglibretexts.org This reaction is instrumental in synthesizing arylalkynes, which are important precursors for many complex molecules and functional materials. chemguide.co.uk Copper-free variations of the Sonogashira coupling have also been developed to circumvent issues related to the copper co-catalyst. libretexts.org

Table 2: Representative Conditions for Sonogashira Coupling

ReactantCatalyst SystemBaseSolventProduct Type
Terminal AlkynePd(PPh₃)₂Cl₂ / CuITriethylamine (B128534) (Et₃N)THF or DMFArylalkyne derivative
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamine (DIPA)TolueneSilyl-protected arylalkyne

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, typically with trans stereochemistry. organicchemistrytutor.com The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org This method is highly effective for the vinylation of the bromophenyl ring, providing access to various stilbene (B7821643) and cinnamate (B1238496) analogues. commonorganicchemistry.com

Table 3: Representative Conditions for Heck Reaction

ReactantCatalystBaseSolventProduct Type
StyrenePd(OAc)₂K₂CO₃DMF/WaterStilbene derivative
n-Butyl acrylate (B77674)Pd(OAc)₂ / PPh₃Et₃NAcetonitrileCinnamate ester derivative

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other important chemical moieties.

Hydrolysis to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed to yield either a primary amide or a carboxylic acid, depending on the reaction conditions. libretexts.org

Partial Hydrolysis to Amides : Under mildly basic conditions, for instance, using hydrogen peroxide in an alkaline solution or carefully controlled heating with a base, the hydrolysis can often be stopped at the primary amide stage. arkat-usa.orglibretexts.orgacs.org This provides a route to 4-(3-bromophenyl)piperidine-4-carboxamide.

Complete Hydrolysis to Carboxylic Acids : More vigorous conditions, such as heating under reflux with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH), lead to the complete hydrolysis of the nitrile, past the intermediate amide, to form the corresponding carboxylic acid. commonorganicchemistry.comorganicchemistrytutor.com This reaction yields 4-(3-bromophenyl)piperidine-4-carboxylic acid.

Reduction to Amines

The nitrile group can be reduced to a primary amine, which is a highly valuable functional group for further derivatization. This transformation requires four electrons and is typically achieved through two main pathways.

Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts include Raney nickel, platinum(IV) oxide (PtO₂), or palladium on carbon (Pd/C). youtube.com This reaction converts the nitrile to 4-(3-bromophenyl)piperidin-4-yl)methanamine.

Chemical Reduction : Powerful hydride-donating reagents are also effective for this reduction. Lithium aluminum hydride (LiAlH₄) is a common choice, which, after an aqueous workup, yields the primary amine. youtube.com Other reagents like diborane (B8814927) can also be employed.

Table 4: Common Reagents for Nitrile Reduction

Reagent(s)Reaction TypeProduct
H₂ / Raney Ni, PtO₂, or Pd/CCatalytic Hydrogenation(4-(3-Bromophenyl)piperidin-4-yl)methanamine
1. LiAlH₄, 2. H₂OChemical Reduction(4-(3-Bromophenyl)piperidin-4-yl)methanamine

Cycloaddition Reactions for Fused Heterocycles

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to synthesize tetrazoles. This reaction, often catalyzed by Lewis acids (like zinc or cobalt salts) or Brønsted acids, involves the addition of an azide (B81097) (such as sodium azide) across the nitrile's pi system. nih.govlumenlearning.comkhanacademy.org The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, making this transformation particularly relevant in drug design. khanacademy.org

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring in this compound is a key site for synthetic modification, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation, as well as the addition of protecting groups for multi-step syntheses.

N-Alkylation and N-Acylation

The nucleophilic nitrogen atom of the piperidine ring readily participates in N-alkylation and N-acylation reactions. N-alkylation is typically achieved by treating the parent piperidine with an alkyl halide. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base such as potassium carbonate or sodium hydride is often employed in a polar aprotic solvent like dimethylformamide (DMF). acs.org The choice of base and reaction conditions can be optimized to favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts. acs.org

N-acylation is similarly straightforward, generally involving the reaction of the piperidine with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270). These reactions are usually rapid and high-yielding, affording stable amide products. The resulting N-acyl derivatives are important for modifying the electronic properties and biological activity of the molecule.

Table 1: Representative N-Alkylation and N-Acylation Reactions This table presents illustrative examples of N-alkylation and N-acylation reactions that can be applied to this compound based on general procedures for piperidines.

Reaction TypeReagentBase/CatalystSolventProduct
N-MethylationMethyl iodide (CH₃I)Potassium carbonate (K₂CO₃)Acetonitrile1-Methyl-4-(3-bromophenyl)piperidine-4-carbonitrile
N-BenzylationBenzyl (B1604629) bromide (BnBr)Sodium hydride (NaH)Dimethylformamide (DMF)1-Benzyl-4-(3-bromophenyl)piperidine-4-carbonitrile
N-AcetylationAcetyl chloride (CH₃COCl)Triethylamine (Et₃N)Dichloromethane (CH₂Cl₂)1-Acetyl-4-(3-bromophenyl)piperidine-4-carbonitrile
N-BenzoylationBenzoyl chloride (PhCOCl)PyridineTetrahydrofuran (THF)1-Benzoyl-4-(3-bromophenyl)piperidine-4-carbonitrile

Formation of N-Protecting Group Derivatives

In the context of multi-step organic synthesis, the protection of the piperidine nitrogen is often a necessary strategy. Carbamate-based protecting groups, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, are widely used due to their stability and orthogonal removal conditions. nih.gov

The N-Boc derivative is typically prepared by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide. chemrxiv.orgwhiterose.ac.uk This reaction is highly efficient and yields the protected compound, which is stable to a wide range of non-acidic reagents.

The N-Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., aqueous sodium carbonate) or with an organic base in an aprotic solvent. nih.govdntb.gov.ua The Cbz group is notable for its stability towards acidic and basic conditions and is readily cleaved by catalytic hydrogenation, a mild reduction method. nih.govnih.govacs.org

Table 2: Formation of N-Protecting Group Derivatives This table outlines common methods for the N-protection of this compound.

Protecting GroupReagentTypical ConditionsProduct Name
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Triethylamine, Dichloromethane, rttert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate
Cbz (benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Sodium carbonate, Water/Dioxane, 0 °C to rtBenzyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate

Transformations on the Piperidine Ring (excluding the C4-carbonitrile)

Beyond modifications at the nitrogen atom, the carbon framework of the piperidine ring can also undergo chemical transformations, although these are often more challenging.

Oxidation and Reduction of the Piperidine Ring System

The oxidation of a saturated piperidine ring to its corresponding pyridine derivative is a dehydrogenation process that typically requires strong oxidizing agents and/or catalytic conditions. While direct oxidation of 4-arylpiperidines is not commonly reported, the oxidation of related 4-aryl-1,4-dihydropyridines to pyridines is a well-established transformation, often utilizing reagents like nitric acid, or milder systems such as hydrogen peroxide in an ionic liquid. researchgate.netgoogle.comnih.gov The application of such methods to the fully saturated piperidine ring would represent a synthetic challenge.

Conversely, reduction of the already saturated piperidine ring is not a feasible transformation without cleavage of the ring. The piperidine ring represents the fully reduced state of the corresponding pyridine. The synthesis of piperidines often involves the reduction of pyridine precursors. wikipedia.org

Functionalization at Other Ring Positions

Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for introducing molecular complexity. Modern synthetic methods have enabled selective reactions at positions alpha (C2/C6) and beta (C3/C5) to the nitrogen atom.

α-Functionalization: The positions adjacent to the nitrogen (C2 and C6) are the most common sites for C-H functionalization.

Lithiation-Trapping: N-Boc protected piperidines can undergo deprotonation at the C2 position using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like TMEDA or a chiral ligand such as (-)-sparteine. whiterose.ac.uknih.gov The resulting organolithium intermediate can be trapped with various electrophiles to introduce substituents. acs.orgacs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for the α-arylation of N-aryl or N-acyl piperidines. chemrxiv.orgnih.govacs.org Using an iridium or similar photocatalyst, an α-amino radical can be generated, which then couples with an aryl partner. nih.gov

β- and γ-Functionalization:

Hofmann-Löffler-Freytag Reaction: This classic radical-mediated reaction allows for intramolecular C-H functionalization. wikipedia.orgambeed.com An N-haloamine derivative, generated from the piperidine, can be photochemically or thermally induced to form a nitrogen-centered radical. This radical can abstract a hydrogen atom from the δ-carbon (C5 position), leading to the formation of a new C-N bond and a bicyclic product, or trapping of the intermediate carbon radical. dntb.gov.uaacs.orgacs.org

Catalyst-Controlled C-H Insertion: Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have shown remarkable regioselectivity that can be controlled by the choice of both the rhodium catalyst and the nitrogen protecting group to achieve functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.gov

Applications As a Synthetic Precursor in Complex Molecule Synthesis

Building Block for Advanced Organic Scaffolds

The 4-(3-Bromophenyl)piperidine-4-carbonitrile molecule serves as a foundational component for the construction of advanced organic scaffolds, which are core structures of molecules in medicinal chemistry and materials science. The piperidine (B6355638) unit is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals.

The key reactive sites of this compound allow for its use in various synthetic strategies:

The Bromophenyl Group: The bromine atom is a versatile functional group for cross-coupling reactions. It can readily participate in palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This enables the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, at the meta-position of the phenyl ring, leading to the creation of highly decorated and three-dimensional molecular frameworks.

The Nitrile Group: The carbonitrile functionality can be transformed into several other important chemical groups. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens up new avenues for molecular elaboration.

The Piperidine Nitrogen: The secondary amine of the piperidine ring can be functionalized through N-alkylation, N-acylation, or N-arylation reactions. This allows for the attachment of various side chains and molecular fragments, further increasing the structural diversity of the resulting compounds.

These features make this compound a valuable starting material for generating libraries of compounds with novel and complex architectures for screening in drug discovery and other applications.

Intermediate in the Synthesis of Structurally Diverse Compounds

As a synthetic intermediate, this compound offers a platform for the sequential or parallel introduction of different molecular fragments. Its utility is particularly evident in synthetic routes where the piperidine core is a central feature of the target molecule. For instance, piperidine derivatives are crucial components in many classes of therapeutic agents, including those targeting the central nervous system.

The synthesis of structurally diverse compounds from this intermediate can be systematically planned. A synthetic chemist can choose to first modify the bromophenyl group, then the nitrile, and finally the piperidine nitrogen, or vice-versa, depending on the desired final product and the compatibility of the functional groups. This stepwise functionalization allows for precise control over the final molecular structure.

Functional GroupPossible TransformationsPotential Resulting Groups
3-BromophenylPalladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira)Aryl, Heteroaryl, Alkenyl, Alkynyl groups
4-CarbonitrileHydrolysis, Reduction, Reaction with Grignard reagentsCarboxylic acid, Amide, Amine, Ketone
Piperidine NitrogenAlkylation, Acylation, Reductive aminationSubstituted amines, Amides

Utilization in Convergent and Divergent Synthetic Strategies

The structure of this compound is well-suited for both convergent and divergent synthetic approaches, which are efficient strategies for the assembly of complex molecules. nih.gov

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. nih.govnih.gov Starting with this compound, a variety of different reaction partners can be introduced at its multiple reactive sites. For example, one could perform a series of different palladium-catalyzed cross-coupling reactions on the bromophenyl group to create a set of analogues with diverse substituents at this position. Subsequently, the nitrile group could be converted into different functionalities, or the piperidine nitrogen could be reacted with a range of electrophiles, further expanding the library of compounds from a single, common starting material. This strategy is highly efficient for exploring the structure-activity relationships of a new molecular scaffold.

Future Research Directions

Development of Novel Stereoselective Synthetic Pathways

A primary focus of future research will undoubtedly be the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure forms of 4-(3-bromophenyl)piperidine-4-carbonitrile. The C4 carbon atom is a stereocenter, and the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Current synthetic strategies for related 3-arylpiperidines often yield racemic mixtures, necessitating challenging and often inefficient chiral resolution steps. nih.govacs.orgnih.gov Future endeavors will likely pivot towards asymmetric catalysis to establish the desired stereochemistry from the outset. One promising avenue is the use of chiral catalysts in reactions such as the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. nih.govacs.orgnih.gov This approach has shown success in the synthesis of enantioenriched 3-substituted piperidines and could be adapted for the synthesis of 4-substituted analogues. nih.govacs.orgnih.gov

Furthermore, organocatalysis presents another powerful tool for stereoselective synthesis. nih.gov Chiral organocatalysts could be employed in domino reactions to construct the piperidine (B6355638) ring with high enantioselectivity. nih.gov The development of such pathways would not only provide access to single enantiomers of this compound but also contribute to the broader field of asymmetric synthesis of highly functionalized piperidines.

Exploration of New Catalytic Systems for Efficient Production

The efficient and cost-effective production of this compound is paramount for its potential applications. Future research will likely focus on the discovery and optimization of novel catalytic systems to streamline its synthesis. While palladium- and rhodium-based catalysts have been instrumental in the synthesis of related piperidine derivatives, the exploration of catalysts based on more abundant and less expensive metals is a growing trend. mdpi.com

Iron-catalyzed reactions, for instance, have emerged as a sustainable alternative for various organic transformations, including the synthesis of piperidines. mdpi.com Investigating the applicability of iron catalysts for the key bond-forming steps in the synthesis of this compound could lead to more economical and environmentally benign production methods.

Catalyst TypePotential AdvantagesRelevant Research Areas
Chiral Rhodium Catalysts High enantioselectivity in carbometalation reactions. nih.govacs.orgnih.govAsymmetric synthesis of 3- and 4-substituted piperidines. nih.govacs.orgnih.gov
Organocatalysts Metal-free, often milder reaction conditions. nih.govDomino reactions for polysubstituted piperidine synthesis. nih.gov
Iron-Based Catalysts Abundant, inexpensive, and environmentally benign. mdpi.comSustainable synthesis of N-heterocycles. mdpi.com
Heterogeneous Catalysts Ease of separation and recyclability.Development of robust and reusable catalysts for piperidine synthesis.

Advanced Computational Modeling for Reaction Prediction and Design

In synergy with experimental work, advanced computational modeling will play a crucial role in accelerating the development of synthetic strategies for this compound. nih.govnih.govmdpi.comtaylorandfrancis.com Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stereochemical outcomes of asymmetric reactions, and guide the design of more effective catalysts. researchgate.net

By modeling the transition states of key reaction steps, researchers can gain insights into the factors that control reactivity and selectivity. This understanding can then be used to rationally design new catalysts or modify existing ones to improve their performance. For instance, computational studies can help in selecting the optimal chiral ligand for a rhodium-catalyzed asymmetric reaction by predicting the enantiomeric excess for a range of different ligands.

Furthermore, computational tools can be used to predict the physicochemical properties of this compound and its derivatives, aiding in the design of molecules with specific desired characteristics. mdpi.com This in silico approach can significantly reduce the number of experiments required, saving time and resources.

Expanding Derivatization Strategies for Structural Diversity

The inherent functionality of this compound provides a versatile platform for the generation of diverse chemical libraries. Future research will focus on exploring and expanding the derivatization strategies for this scaffold to access a wide range of novel compounds.

The bromine atom on the phenyl ring serves as a valuable handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of substituents at the 3-position of the phenyl ring, enabling a systematic exploration of the structure-activity relationships (SAR) of potential bioactive molecules. nih.govnih.govrsc.orgmdpi.com

The nitrile group is another key functional group that can be readily transformed into other functionalities. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open up avenues for further derivatization, such as peptide couplings or the introduction of other pharmacophoric groups. The piperidine nitrogen can also be functionalized, for example, through N-alkylation or N-arylation, to further expand the chemical space around this scaffold. wikipedia.org The systematic exploration of these derivatization strategies will be crucial for unlocking the full therapeutic potential of this promising molecular framework.

Functional GroupPotential Derivatization ReactionsPurpose
Bromine Atom Suzuki, Sonogashira, Buchwald-Hartwig couplingsIntroduction of diverse aryl, alkyl, and amino groups for SAR studies. nih.govnih.govrsc.orgmdpi.com
Nitrile Group Hydrolysis, reductionConversion to carboxylic acids, amides, or amines for further functionalization.
Piperidine Nitrogen N-alkylation, N-arylation, acylationModification of the core scaffold to modulate properties like solubility and basicity. wikipedia.org

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